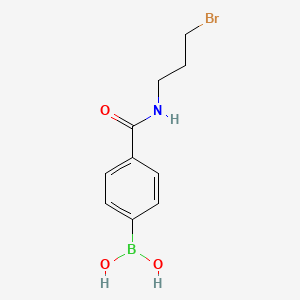

N-(3-Bromopropyl) 4-Boronobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

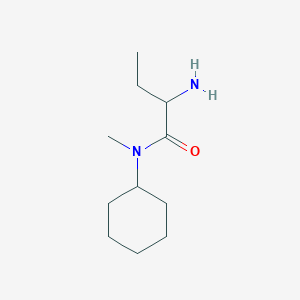

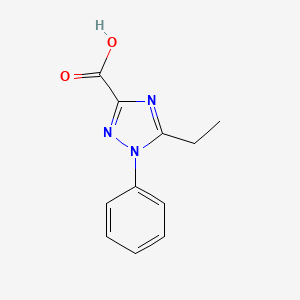

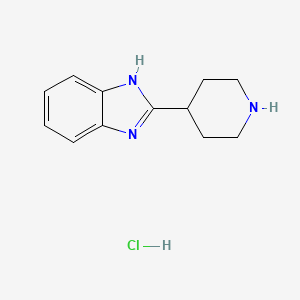

“N-(3-Bromopropyl) 4-Boronobenzamide” is a boron-containing compound with the chemical formula C10H13BBrNO3 . It is also known as BB-PBr3 and is commonly used as a reagent in organic synthesis.

Molecular Structure Analysis

The molecular structure of “N-(3-Bromopropyl) 4-Boronobenzamide” includes a boronic acid group attached to a benzamide group via a 3-bromopropyl linker . The molecular weight of the compound is 285.93 g/mol .Physical And Chemical Properties Analysis

“N-(3-Bromopropyl) 4-Boronobenzamide” is a white solid with a molecular weight of 285.93 g/mol . It has a topological polar surface area of 69.6 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Biomedical Applications

- A chiral BODIPY-based fluorescent compound, including 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino) BODIPY, has been synthesized for biomedical applications, demonstrating potential as an antibacterial and antioxidant candidate. Its molecular docking insights suggest strong potential to inhibit bacterial target enzymes (Alnoman et al., 2019).

Diagnostic and Treatment in Medicine

- BODIPY-based fluorophores are increasingly used in medical diagnostics and treatment, notably for sensing biomolecules and bioprocesses, labeling biomolecules like proteins, hormones, and DNA, and in the functionalization of drug micro- and nanocarriers for improved therapeutic effect in cancer treatment (Marfin et al., 2017).

Synthesis of Functionalized BODIPY Conjugates

- The synthesis of covalently linked boron–dipyrromethene–chromophore conjugates using 3-bromo boron–dipyrromethene as a key precursor has been explored. This process facilitates the creation of BODIPY–chromophore conjugates with diverse spectral properties, useful in various scientific applications (Khan & Ravikanth, 2011).

Optoelectronic Applications

- BODIPY-based molecules have been identified as promising materials for optoelectronic applications like solar cells and photonic devices. Their structural modification potential allows for tuning photophysical and optoelectronic properties, making them suitable for diverse applications (Squeo et al., 2020).

Postfunctionalization of BODIPY Dyes

- Postfunctionalization methodologies of the boron dipyrromethene core have been extensively researched. This process involves using BODIPY with reactive functionalities for further derivatization, impacting applications in science, medicine, and biotechnology (Boens et al., 2019).

Enrichment of Cis-Diol-Containing Compounds

- Boronic acid-functionalized magnetic nanoparticles, including those derived from boron-based compounds, have been developed for the enrichment of cis-diol-containing compounds from biological samples, demonstrating high extraction capacity and potential in biomedical research (Du et al., 2015).

Safety and Hazards

“N-(3-Bromopropyl) 4-Boronobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and use only in a well-ventilated area .

Mecanismo De Acción

Mode of Action

The bromine atom might be susceptible to nucleophilic substitution reactions, allowing for the introduction of new groups.

Biochemical Pathways

This could be used to attach various functionalities to the molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Bromopropyl) 4-Boronobenzamide. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Propiedades

IUPAC Name |

[4-(3-bromopropylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIXTFJREFABTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657045 |

Source

|

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl) 4-Boronobenzamide | |

CAS RN |

850567-41-8 |

Source

|

| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)

![1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride](/img/structure/B1371165.png)